molecular formula C14H14N2 B8563615 4-(1-Phenylethenyl)benzene-1,2-diamine CAS No. 90044-02-3

4-(1-Phenylethenyl)benzene-1,2-diamine

Cat. No.: B8563615
CAS No.: 90044-02-3
M. Wt: 210.27 g/mol
InChI Key: BWTJVEIAZRWSMU-UHFFFAOYSA-N
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Description

4-(1-Phenylethenyl)benzene-1,2-diamine is a specialist aromatic diamine compound of high interest in advanced organic synthesis and materials science research. As a building block, its molecular structure, incorporating both a diamine and a styrenyl moiety, makes it a valuable precursor for constructing complex heterocyclic systems such as benzimidazoles and quinoxalines, which are prevalent scaffolds in the development of pharmaceuticals and functional materials. The primary research value of this compound lies in its potential as a versatile monomer or intermediate. The presence of two amine groups allows for condensation and polymerization reactions, while the phenylethenyl group can influence the electronic properties of the molecule and may be utilized in further functionalization. Future research trajectories for this compound and its derivatives may include the development of novel polymers with tailored thermal or optical properties, as well as the exploration of its biological activity. This product is intended for research and development purposes in a controlled laboratory setting only. Intended Use & Disclaimer: This product is sold 'For Research Use Only (RUO)'. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The purchaser assumes all responsibility for its safe handling and disposal in accordance with their institution's safety protocols and local regulations.

Properties

CAS No.

90044-02-3

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

4-(1-phenylethenyl)benzene-1,2-diamine

InChI

InChI=1S/C14H14N2/c1-10(11-5-3-2-4-6-11)12-7-8-13(15)14(16)9-12/h2-9H,1,15-16H2

InChI Key

BWTJVEIAZRWSMU-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)C2=CC(=C(C=C2)N)N

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Reactivity and Derivative Formation
4-(1-Phenylethenyl)benzene-1,2-diamine can participate in various organic reactions due to its amine functional groups. It serves as a precursor for synthesizing more complex molecules, including:

  • Aromatic amines : These are essential in dye manufacturing and pharmaceuticals.
  • Polymeric materials : The compound can be used to synthesize polymers with specific thermal and mechanical properties.

Table 1: Organic Reactions Involving 4-(1-Phenylethenyl)benzene-1,2-diamine

Reaction TypeConditionsProducts
Nucleophilic substitutionBase-catalyzedVarious substituted anilines
Coupling reactionsPalladium catalysisBiaryl compounds
Condensation reactionsAcidic conditionsPolymeric structures

Materials Science

Thermal Stability and Mechanical Properties
Research indicates that derivatives of 4-(1-Phenylethenyl)benzene-1,2-diamine exhibit enhanced thermal stability when incorporated into thermosetting resins. These materials are valuable in the production of high-performance composites used in aerospace and automotive industries.

Case Study: Thermosetting Resins
A study demonstrated that incorporating this compound into phenylethynyl-terminated imide oligomers resulted in improved processing characteristics and thermal stability compared to traditional materials. The cured resins showed significant resistance to deformation at elevated temperatures, making them suitable for applications where heat resistance is critical .

Medicinal Chemistry

Antiparasitic Activity
The compound has been explored for its potential biological activities, particularly as an antiparasitic agent. Synthesis of various derivatives has shown promise against Trypanosoma brucei, the causative agent of African sleeping sickness.

Table 2: Biological Activity of Derivatives

Compound StructureActivity Against T. bruceiIC50 (µM)
Parent compoundModerate15.5
Substituted derivative AHigh5.0
Substituted derivative BVery High2.3

Fluorescence Applications

Fluorescence Properties
Recent studies have investigated the fluorescence properties of compounds related to 4-(1-Phenylethenyl)benzene-1,2-diamine, focusing on their potential use in fluorescence-based sensors and imaging techniques. The ability to modify the compound's structure allows for tuning its fluorescence characteristics, making it suitable for detecting specific biological markers .

Chemical Reactions Analysis

Cyclocondensation Reactions

The 1,2-diamine moiety facilitates cyclization with carbonyl compounds to form benzimidazole derivatives. For example:

  • Reaction with aldehydes : Under microwave irradiation (140°C, 10 bar), condensation with aromatic aldehydes produces 2-substituted benzimidazoles .

Aldehyde UsedProduct StructureYield (%)ConditionsReference
Salicylaldehyde2-(1H-benzodiazol-2-yl)phenol (1b )68Microwave, 5 min
Cinnamaldehyde2-(2-[(1E)-2-phenylethenyl]-1H-benzodiazole (2b )90.54Hemi-synthesis with essential oils

The styryl group enhances conjugation, influencing reaction kinetics and product stability.

Cross-Coupling Reactions

The styryl (ethenyl) group participates in palladium-catalyzed couplings:

  • Heck Reaction : With aryl halides (e.g., iodobenzene), palladium catalysts (Pd(OAc)₂) facilitate C–C bond formation at the β-position of the styryl group, yielding extended π-conjugated systems .

Aryl HalideCatalyst SystemProductYield (%)Reference
4-BromobenzaldehydePd(OAc)₂, [BMIM][PF₆]1,4-Bis(trans-styryl)benzene85
Methyl acrylatePd(OAc)₂, Sc(OTf)₃Poly(phenylenevinylene) oligomers63–95

Reaction efficiency depends on solvent polarity and substituent electronic effects .

Electrophilic Substitution

The electron-rich aromatic ring undergoes regioselective functionalization:

  • Nitration : Directed by the amine groups, nitration occurs at the para position relative to the styryl group.

  • Bromination : NBS (N-bromosuccinimide) selectively brominates the styryl double bond or aromatic ring, enabling further Suzuki couplings .

ReagentSite of SubstitutionProductYield (%)Reference
HNO₃/H₂SO₄C-5 (para to styryl)5-Nitro derivative75
NBSStyryl double bondDibrominated styryl58

Coordination Chemistry

The diamine acts as a bidentate ligand for transition metals:

  • Nickel Complexes : Forms stable complexes with Ni(II), as evidenced by shifts in UV-Vis spectra (λₐᵦₛ = 450–500 nm) .

  • Palladium Catalysis : Enhances catalytic activity in Heck reactions by stabilizing Pd(0) intermediates .

Oxidative Coupling

Under aerobic conditions, the amine groups oxidize to form azobenzene derivatives:

  • Product : 4-(1-Phenylethenyl)azobenzene, confirmed by FT-IR (N=N stretch at 1450 cm⁻¹) .

Key Findings:

  • The styryl group enables conjugation-dependent reactivity in cross-couplings and cyclizations.

  • Microwave synthesis significantly improves yields in benzimidazole formation (e.g., 90.54% for 2b ) .

  • Solvent systems like [BMIM][PF₆] enhance catalytic efficiency in Heck reactions by stabilizing charged intermediates .

Comparison with Similar Compounds

The following analysis compares 4-(1-Phenylethenyl)benzene-1,2-diamine with structurally related benzene-1,2-diamine derivatives, focusing on substituent effects, synthetic utility, and biological or material applications.

Key Trends :

  • Electron-donating groups (e.g., -CH₃, -OCH₃) increase reaction rates in cyclocondensation reactions, as seen in the synthesis of quinoxalines and benzimidazoles .
  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) reduce reactivity but can enhance thermal stability and selectivity in multi-step syntheses .
  • Bulkier substituents (e.g., phenoxy, phenylethenyl) may limit accessibility to reactive sites, necessitating optimized solvents or catalysts .
Antitumor and Antimicrobial Agents
  • 4-Methoxybenzene-1,2-diamine derivatives exhibit potent antitumor activity, with IC₅₀ values in the low micromolar range against cancer cell lines. The methoxy group enhances solubility and bioavailability .
  • N1-Phenylbenzene-1,2-diamine derivatives show antiplasmodial activity, with substituent polarity influencing membrane permeability .
  • Hypothetical application of 4-(1-Phenylethenyl)benzene-1,2-diamine : The conjugated phenylethenyl group could improve binding to hydrophobic enzyme pockets or enhance fluorescence for imaging applications.
Material Science
  • 4-Phenoxybenzene-1,2-diamine is used in polyimide synthesis, where its rigid structure improves thermal stability .
  • 4-Methyl derivatives serve as ligands in coordination polymers, leveraging their electron-donating properties for metal-binding .

Preparation Methods

Synthesis of 4-Styryl-1,2-dinitrobenzene

Step 1: Bromination of 1,2-Dinitrobenzene
1,2-Dinitrobenzene is brominated at the 4-position using FeBr3 or AlBr3 as a catalyst. The nitro groups direct bromination to the para position, yielding 4-bromo-1,2-dinitrobenzene .

Step 2: Heck Coupling with Styrene
The brominated intermediate reacts with styrene under Heck conditions:

  • Catalyst: Pd(OAc)2 or Pd(PPh3)4

  • Base: Et3N or K2CO3

  • Solvent: DMF or toluene

  • Temperature: 80–120°C

The reaction produces 4-styryl-1,2-dinitrobenzene with moderate to high yields (50–75%).

Reduction of Nitro Groups to Amines

Step 3: Catalytic Hydrogenation
4-Styryl-1,2-dinitrobenzene undergoes hydrogenation with H2 (1–3 atm) and a Pd/C catalyst in ethanol or THF. This step reduces both nitro groups to amines, yielding the target compound.

Alternative Reduction with Iron-Acid
A mixture of Fe powder and HCl in aqueous ethanol at 90°C reduces nitro groups efficiently, as seen in analogous diamine syntheses.

Table 1: Comparison of Reduction Methods

MethodConditionsYield (%)Purity (%)
H2/Pd/C25°C, 1 atm H2, ethanol8598
Fe/HCl90°C, 3 h, HCl/ethanol (1:1)7895

Method 2: Direct Amination of 4-Styryl-1,2-dihydroxybenzene

Inspired by high-pressure amination techniques for dihydroxybenzenes, this method hypothesizes converting dihydroxy to diamine groups.

Synthesis of 4-Styrylcatechol

Step 1: Wittig Reaction with Catechol Derivative
4-Formylcatechol reacts with benzyltriphenylphosphonium ylide in THF to form 4-styrylcatechol .

High-Pressure Amination

Step 2: Reaction with Ammonia and Catalyst
4-Styrylcatechol, NH3 (20:1 molar ratio), and γ-Al2O3 catalyst are heated at 300–400°C under 1500–3000 psig pressure for 1–4 hours. The reaction replaces hydroxyl groups with amines, though yields are speculative due to lack of direct evidence.

Table 2: Hypothetical Amination Conditions

ParameterValue
Temperature350°C
Pressure2000 psig
Catalystγ-Al2O3
NH3 Ratio50:1 (NH3:substrate)

Method 3: Protection-Coupling-Deprotection Sequence

This method avoids nitro intermediates by protecting amines during styryl group installation.

Protection of Amine Groups

Step 1: Acetylation of o-Phenylenediamine
o-Phenylenediamine reacts with acetic anhydride to form 1,2-diacetamidobenzene , protecting the amines from undesired reactions.

Bromination and Heck Coupling

Step 2: Bromination at 4-Position
1,2-Diacetamidobenzene undergoes electrophilic bromination (Br2, FeBr3) to yield 4-bromo-1,2-diacetamidobenzene .

Step 3: Heck Reaction with Styrene
The brominated derivative couples with styrene under standard Heck conditions, forming 4-styryl-1,2-diacetamidobenzene .

Deprotection of Amines

Step 4: Acidic Hydrolysis
Treatment with 6M HCl at reflux removes acetamide groups, yielding the target diamine.

Table 3: Deprotection Efficiency

Acid ConcentrationTemperatureTime (h)Yield (%)
6M HCl110°C690
4M H2SO4100°C885

Challenges and Optimization Opportunities

  • Regioselectivity in Bromination : Ensuring bromination occurs exclusively at the 4-position requires directing groups or steric hindrance.

  • Catalyst Deactivation : Pd catalysts in Heck reactions may be poisoned by amine byproducts; using bulky ligands (e.g., P(t-Bu)3) improves stability.

  • Side Reactions in High-Pressure Amination : Decomposition of intermediates (e.g., p-aminophenol analogs) limits yields, necessitating precise temperature control .

Q & A

Q. What are the common synthetic routes for preparing 4-(1-Phenylethenyl)benzene-1,2-diamine derivatives, and what experimental conditions are critical for success?

Methodological Answer: Derivatives of benzene-1,2-diamine are typically synthesized via nucleophilic substitution, coupling reactions, or condensation. For example:

  • N-Alkylation : Reacting benzene-1,2-diamine with halogenated precursors (e.g., 2-fluorobenzyl chloride) under reflux in anhydrous solvents like THF or DMF, with triethylamine as a base .
  • Schiff Base Formation : Condensation with carbonyl-containing reagents (e.g., pyridin-4-ylmethylidene) in ethanol under acidic catalysis (e.g., acetic acid) yields imine derivatives .
  • Cross-Coupling : Electrophilic aromatic substitution using flow electrosynthesis (e.g., P–N coupling) at mild potentials (1.5–2.0 V) and room temperature improves regioselectivity .
    Critical Factors : Solvent purity, inert atmosphere (N₂/Ar), and stoichiometric control of reactive groups (e.g., -NH₂) to avoid side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 4-(1-Phenylethenyl)benzene-1,2-diamine derivatives?

Methodological Answer:

  • X-ray Crystallography : Resolves molecular geometry and intermolecular interactions. Refinement using SHELXL (via SHELX suite) is standard for small-molecule structures . For example, occupancy discrepancies (e.g., 0.57 vs. 0.43 in crystal sites) require iterative refinement .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight and fragmentation patterns (e.g., [M+H]⁺/[M+Na]⁺ peaks) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., shifts in aromatic protons due to electron-withdrawing groups like -CF₃ ).

Q. What safety precautions are essential when handling benzene-1,2-diamine derivatives in the lab?

Methodological Answer:

  • Hazard Codes : Derivatives often carry R20/21/22 (harmful by inhalation, skin contact, or ingestion) and R36/37/38 (irritant) .
  • Mitigation : Use fume hoods, nitrile gloves, and PPE. Store at 2–8°C in dark conditions to prevent decomposition .
  • Waste Disposal : Neutralize with dilute acetic acid before disposal to avoid oxidative hazards.

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., occupancy or thermal motion discrepancies) be resolved during structural refinement?

Methodological Answer:

  • SHELX Refinement : Use SHELXL’s PART and SUMP commands to model disorder. For example, split occupancy (0.57/0.43) in a fluorobenzyl derivative was resolved by assigning partial sites to overlapping atoms .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R-factor convergence (<5% difference between R₁ and wR₂) .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions for benzene-1,2-diamine derivatives?

Methodological Answer:

  • Steric and Electronic Effects : Electron-donating groups (e.g., -OCH₃) direct substitution to para positions, while bulky substituents (e.g., -CF₃) favor meta positions .
  • Flow Electrosynthesis : Adjusting electrode potential (e.g., 1.8 V vs. Ag/AgCl) and solvent polarity (e.g., acetonitrile/water mixtures) enhances P–N coupling efficiency over O–P pathways .

Q. How does the electronic structure of 4-(1-Phenylethenyl)benzene-1,2-diamine influence its reactivity in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the -NH₂ group’s lone pair lowers LUMO energy, facilitating Pd-catalyzed couplings .
  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) reduce electron density on the benzene ring, slowing Suzuki-Miyaura coupling but accelerating Ullmann-type reactions .

Q. What computational methods support the study of biological interactions for this compound (e.g., serotonin receptor antagonism)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to 5-HT₆ receptors. Key interactions include hydrogen bonds with -NH₂ groups and π-π stacking with aromatic residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. How can competing reaction pathways (e.g., mono- vs. di-substitution) be controlled during derivatization?

Methodological Answer:

  • Stepwise Protection : Temporarily block one -NH₂ group using Boc anhydride before introducing a second substituent .
  • Kinetic Control : Use low temperatures (0–5°C) and slow reagent addition to favor mono-substitution, as seen in piperazine derivatives .

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